What are the properties of 2,4,6-Tribromoaniline?
What are the properties of 2,4,6-Tribromoaniline?
This technical guide provides a comprehensive analysis of 2,4,6-Tribromoaniline (TBA), tailored for researchers and drug development professionals.
Executive Summary
2,4,6-Tribromoaniline (CAS 147-82-0) is a highly halogenated aniline derivative serving as a critical intermediate in the synthesis of pharmacophores, flame retardants, and agrochemicals.[1][2][3] Distinguished by its electron-deficient aromatic ring and steric crowding, TBA exhibits unique reactivity profiles compared to non-halogenated anilines.[4] Its primary utility lies in its role as a precursor for 1,3,5-tribromobenzene (via deamination) and as a scaffold for lipophilic drug design where halogen bonding is a desired interaction.[4]
Molecular Architecture & Physicochemical Profile
TBA is characterized by the presence of three bromine atoms at the ortho and para positions relative to the amino group.[4] This substitution pattern drastically alters the electronic environment of the molecule.[4]
Electronic Effects & Basicity
Unlike aniline (pKa ~4.6), TBA is an extremely weak base with a pKa of approximately -0.23 .[4]
-
Inductive Effect (-I): The three bromine atoms exert a strong electron-withdrawing inductive effect, reducing the electron density on the nitrogen lone pair.[4]
-
Resonance Effect (+M): While halogens have a donating resonance effect, the inductive withdrawal predominates.[4]
-
Steric Inhibition: The bulky bromine atoms at the 2,6-positions sterically hinder the nitrogen center, making protonation energetically unfavorable.
Key Physicochemical Data
| Property | Value | Notes |
| Formula | C₆H₄Br₃N | |
| Molecular Weight | 329.81 g/mol | |
| Appearance | White to off-white needles | Crystallizes from ethanol/benzene |
| Melting Point | 120–122 °C | Sharp melting point indicates high purity |
| Boiling Point | ~300 °C | |
| Solubility (Water) | Insoluble | Hydrophobic nature |
| Solubility (Organic) | Soluble | Ethanol (hot), CHCl₃, Ether, Acetic Acid |
| pKa (Conjugate Acid) | -0.23 (Predicted) | Extremely weak base |
| LogP | ~3.80 | High lipophilicity |
Synthesis & Purification Protocols
The synthesis of TBA is a classic example of Electrophilic Aromatic Substitution (EAS).[1][4] Due to the strong activating nature of the amino group (
Mechanism of Action
The amino group activates the benzene ring at the ortho and para positions.[4][5] Bromine acts as the electrophile.[4] The reaction proceeds until all available activated positions (2, 4, and 6) are substituted.[4]
Experimental Protocol: Bromination of Aniline
Reagents:
-
Aniline (Freshly distilled): 5.0 mL[4]
-
Glacial Acetic Acid: 40 mL
-
Bromine (
): 8.4 mL (CAUTION: Highly Corrosive)[4] -
Solvent for Recrystallization: Rectified Spirit (95% Ethanol)[4]
Workflow:
-
Preparation: In a 250 mL round-bottom flask, dissolve 5.0 mL of aniline in 20 mL of glacial acetic acid.
-
Bromine Solution: Separately, dissolve 8.4 mL of bromine in 20 mL of glacial acetic acid.
-
Addition: Add the bromine solution dropwise to the aniline solution while stirring.
-
Critical Control Point: Maintain the temperature below 30°C using an ice bath to prevent oxidative degradation of the amine.[4]
-
-
Precipitation: A yellow/orange precipitate forms immediately.[4] Allow the mixture to stand for 15 minutes after addition.
-
Quenching: Pour the reaction mixture into 100 mL of ice-cold water to fully precipitate the product and remove excess acetic acid.
-
Filtration: Filter the solid using a Büchner funnel. Wash thoroughly with water until the filtrate is neutral.[4]
-
Purification: Recrystallize from hot ethanol. Dissolve the solid in boiling ethanol, add activated charcoal (if colored impurities persist), filter hot, and cool to crystallize.
Figure 1: Step-by-step synthesis workflow for 2,4,6-Tribromoaniline via electrophilic aromatic substitution.
Spectroscopic Characterization
Verifying the identity of TBA relies on observing the loss of ortho/para protons and the specific isotope pattern of bromine.[4]
Nuclear Magnetic Resonance ( -NMR)
-
Solvent: DMSO-
-
Aromatic Region:
7.63 (Singlet, 2H).[4]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Amine Region:
5.54 (Broad Singlet, 2H).[4]-
Interpretation: The amino protons are deshielded relative to aniline but appear broad due to exchangeable protons.[4]
-
Mass Spectrometry (MS)
-
Molecular Ion: The parent ion cluster is the most diagnostic feature.[4]
-
Isotope Pattern: Bromine has two stable isotopes,
and , in a roughly 1:1 ratio.[4] -
Observed Peaks (m/z): 327, 329, 331, 333.[4]
Infrared Spectroscopy (FT-IR)
-
N-H Stretch: Doublet at 3480 cm⁻¹ (asymmetric) and 3370 cm⁻¹ (symmetric).[4]
-
C=C Aromatic: 1606 cm⁻¹, 1500 cm⁻¹.[4]
-
C-Br Stretch: Strong absorption bands in the fingerprint region (500–700 cm⁻¹).[4]
Reactivity & Applications in Drug Development
TBA is not just an endpoint; it is a versatile scaffold.[4]
Deamination (Synthesis of 1,3,5-Tribromobenzene)
TBA is the standard precursor for 1,3,5-tribromobenzene, a compound difficult to synthesize directly.
-
Protocol: Diazotization of TBA using
in ethanol, followed by heating. The diazonium group is replaced by hydrogen (reduction).[4] -
Utility: 1,3,5-functionalized benzenes are valuable in creating symmetric ligands for metal-organic frameworks (MOFs) and crystal engineering.[4]
Sandmeyer Reactions
The diazonium salt of TBA can undergo Sandmeyer reactions to introduce a fourth substituent (Cl, Br, I, CN) at the 1-position, leading to highly crowded 1,2,3,5-tetrasubstituted benzenes.
Pharmaceutical Relevance
-
Metabolic Stability: The presence of halogens blocks metabolic oxidation at the ring positions, increasing the half-life of drug candidates.
-
Halogen Bonding: The bromine atoms can engage in halogen bonding with protein targets (carbonyl oxygens in the backbone), a strategy increasingly used in rational drug design to enhance potency.[4]
Figure 2: Primary divergent synthetic pathways starting from 2,4,6-Tribromoaniline.[4]
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Description |
| Acute Toxicity | H302, H312, H332 | Harmful if swallowed, in contact with skin, or inhaled. |
| Skin Irritation | H315 | Causes skin irritation.[4][6][7][8] |
| Eye Irritation | H319 | Causes serious eye irritation.[4][6][7][9] |
| Specific Target Organ | H373 | May cause damage to blood (Methemoglobinemia) through prolonged exposure.[4][8] |
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.[4]
-
Ventilation: All solid handling and heating operations must be performed in a chemical fume hood to avoid inhalation of dust or vapors.[4]
-
First Aid: In case of skin contact, wash immediately with soap and water.[4] If inhaled, move to fresh air.[4][6][7]
References
-
PubChem. 2,4,6-Tribromoaniline (Compound).[4][10] National Library of Medicine.[4] [Link][4][10]
-
NIST Chemistry WebBook. Benzenamine, 2,4,6-tribromo- (Mass Spectrometry & IR Data).[4] National Institute of Standards and Technology.[4][11] [Link][4]
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[4] 5th Ed.[4] Longman Scientific & Technical, 1989.[4] (Standard Reference for Bromination Protocols).
-
Suthers, B. R., et al. The Bromination of Aniline.[3][4] Journal of Organic Chemistry, 1962, 27, 447.[3][4] (Mechanistic grounding).[4]
Sources
- 1. ijcrt.org [ijcrt.org]
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- 3. 2,4,6-Tribromoaniline [drugfuture.com]
- 4. 2,4,6-Tribromoaniline | C6H4Br3N | CID 8986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 2,4,6-Tribromoaniline - Wikipedia [en.wikipedia.org]
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